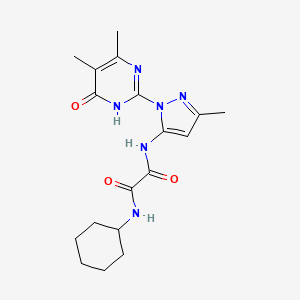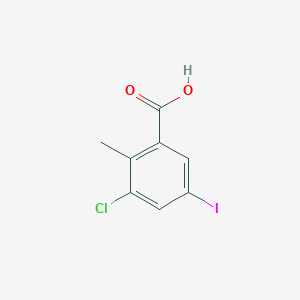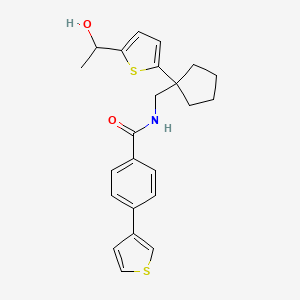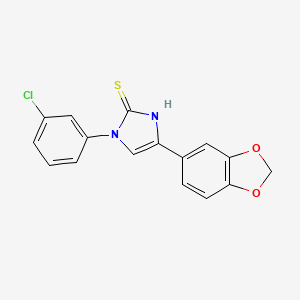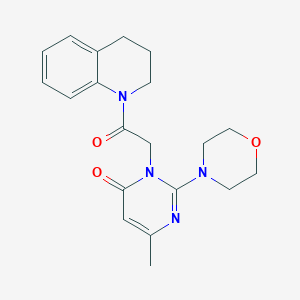
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis begins with the preparation of the 3,4-dihydroquinoline derivative, usually through cyclization of an appropriate aniline derivative.
Coupling Reaction: : The 3,4-dihydroquinolin-1(2H)-yl group is introduced via a coupling reaction with a halogenated ethyl ketone derivative.
Morpholine Derivatization: : Incorporation of the morpholine ring typically involves reaction with a chlorinated pyrimidine derivative.
Final Cyclization and Functionalization: : The final product is obtained through further cyclization and methylation steps.
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Catalysis: : Use of metal catalysts to improve yields.
Optimized Reaction Conditions: : Specific temperature, pressure, and pH adjustments to maximize efficiency.
Purification: : Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, typically forming quinoline N-oxides.
Reduction: : Hydrogenation reactions can reduce the carbonyl group to a secondary alcohol.
Substitution: : Various substituents can be introduced at different positions in the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution Reactions: : Alkyl halides, aryl halides, with bases or acids as catalysts.
Major Products
Depending on the reaction type, the major products can range from quinoline derivatives, reduced alcohol forms, and substituted pyrimidinones, adding to its versatility in synthesis.
Scientific Research Applications
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one finds applications in:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential role as an enzyme inhibitor.
Medicine: : Studied for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: : Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
Molecular Targets: : It interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: : May inhibit specific enzymatic activities, alter signaling pathways, and impact cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3,4-dihydroisoquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
3-(2-(3,4-dihydroquinazolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one offers unique structural features that may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable molecule for further research and development.
This compound’s unique structure and properties make it a significant topic of study in the fields of chemistry and pharmacology.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-13-18(25)24(20(21-15)22-9-11-27-12-10-22)14-19(26)23-8-4-6-16-5-2-3-7-17(16)23/h2-3,5,7,13H,4,6,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFSDZNWVSTNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)
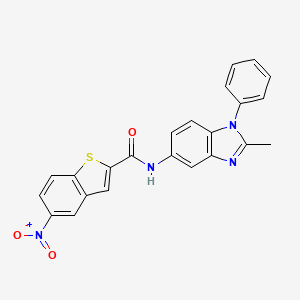
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
![2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2973737.png)
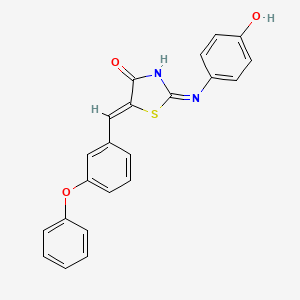
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2973744.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2973746.png)
